molecular formula C10H10O2 B13951655 6,7-Dimethylbenzofuran-2(3H)-one

6,7-Dimethylbenzofuran-2(3H)-one

Cat. No.: B13951655
M. Wt: 162.18 g/mol
InChI Key: XRUBOOKWKBWWQX-UHFFFAOYSA-N
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Description

6,7-Dimethylbenzofuran-2(3H)-one is a benzofuran derivative characterized by a fused bicyclic structure with methyl substituents at the 6- and 7-positions and a ketone group at the 2-position. This compound belongs to a class of oxygen-containing heterocycles with applications in medicinal chemistry and materials science.

Key structural features include:

  • Ketone functionality: The 2(3H)-one moiety may participate in hydrogen bonding or serve as a site for further derivatization.

Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

6,7-dimethyl-3H-1-benzofuran-2-one

InChI

InChI=1S/C10H10O2/c1-6-3-4-8-5-9(11)12-10(8)7(6)2/h3-4H,5H2,1-2H3

InChI Key

XRUBOOKWKBWWQX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(CC(=O)O2)C=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Benzofuranone, 6,7-dimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-aminoacetophenone with isobenzofuran-1,3-dione in boiling acetic acid . This reaction yields 2-(4-acetylphenyl)isoindoline-1,3-dione, which can be further modified to introduce the dimethyl groups at the 6 and 7 positions.

Industrial Production Methods: Industrial production of 2(3H)-Benzofuranone, 6,7-dimethyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2(3H)-Benzofuranone, 6,7-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with molecular oxygen can yield isobenzofuran-1,3-dione .

Scientific Research Applications

2(3H)-Benzofuranone, 6,7-dimethyl- has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in the development of new materials.

    Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.

    Medicine: Research into its medicinal properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2(3H)-Benzofuranone, 6,7-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: Electron-donating groups (e.g., methoxy in and ) enhance solubility in polar solvents and stabilize resonance structures, as evidenced by distinct NMR shifts .

Synthetic Accessibility: Multi-component reactions (e.g., cyclohexylisocyanide + aldehydes + dimedone) enable efficient synthesis of complex benzofuranones with amino or aryl substituents . Demethylation of methoxy precursors (e.g., conversion of 5h to 6h in ) yields hydroxylated derivatives but with moderate yields (~22%) .

Physicochemical Properties :

  • Hydroxylated derivatives (e.g., 6h in ) exhibit higher melting points (>260°C) due to intermolecular hydrogen bonding, whereas methoxy or methyl analogs (e.g., ) are likely liquids or low-melting solids .

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